molecular formula C15H12N4O6 B14714199 3-methyl-1H-indole;1,3,5-trinitrobenzene CAS No. 14480-19-4

3-methyl-1H-indole;1,3,5-trinitrobenzene

Cat. No.: B14714199
CAS No.: 14480-19-4
M. Wt: 344.28 g/mol
InChI Key: FGKJLPCPQCOVDD-UHFFFAOYSA-N
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Description

Properties

CAS No.

14480-19-4

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

3-methyl-1H-indole;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H

InChI Key

FGKJLPCPQCOVDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Mechanism of Action

3-methyl-1H-indole: exerts its effects through various mechanisms:

1,3,5-trinitrobenzene: acts primarily through:

Comparison with Similar Compounds

3-Methyl-1H-Indole

  • Structure : A heterocyclic aromatic compound with an indole backbone (C₉H₉N) featuring a methyl group at the 3-position.
  • Properties : Exhibits moderate polarity due to the NH group and aromatic π-system. Its ¹³C-NMR data (CDCl₃) includes δ 101.99 (C-3), 128.83 (C-3a), and 136.33 (C-7a), indicative of electron-rich aromatic regions .
  • Applications : Used in organic synthesis, pharmaceuticals, and as a precursor for fused heterocycles (e.g., indole derivatives with modifications at C-3) .

1,3,5-Trinitrobenzene (TNB)

  • Structure : A nitroaromatic compound (C₆H₃N₃O₆) with three nitro groups symmetrically substituted on the benzene ring.
  • Properties : Highly polar and explosive under high heat. Its environmental behavior is influenced by polarity, as demonstrated in soil sorption studies .
  • Applications : Primarily used in explosives and munitions. Toxicity includes methemoglobinemia (impaired blood oxygen transport) and neurological effects (headache, dizziness) .

Comparison with Similar Compounds

Comparison of 3-Methyl-1H-Indole with Other Indole Derivatives

Property 3-Methyl-1H-Indole Indole 2-Methyl-1H-Indole
Structure Methyl at C-3 No substituents Methyl at C-2
Polarity Moderate (NH group) Moderate Slightly higher polarity
Synthetic Utility Precursor for fused heterocycles Base for tryptophan derivatives Less reactive at C-3
Biological Role Limited toxicity data Natural neurotransmitter Similar to indole
  • Key Findings :
    • Methyl substitution at C-3 enhances steric hindrance and alters reactivity compared to unsubstituted indole. For example, 3-methylindole derivatives show distinct ¹³C-NMR shifts (e.g., δ 101.99 for C-3) due to electron-donating effects .
    • 2-Methylindole exhibits reduced nucleophilic activity at C-3 compared to 3-methylindole, impacting its utility in cross-coupling reactions.

Comparison of 1,3,5-Trinitrobenzene with Other Nitroaromatics

Property 1,3,5-Trinitrobenzene 1,3-Dinitrobenzene 2,4,6-Trinitrotoluene (TNT)
Nitro Groups 3 (symmetrical) 2 (meta) 3 (asymmetric, methyl at C-1)
Explosive Potential High (detonates under heat) Moderate High (stable until detonation)
Toxicity Methemoglobinemia, dizziness Similar to TNB Liver/kidney damage
Environmental Fate Polar, surface soil retention Moderate mobility in water Low solubility, persists in soil
  • Key Findings: Toxicity: Both 1,3-dinitrobenzene (DNB) and TNB disrupt oxygen transport in blood, but TNB’s additional nitro group may exacerbate acute effects (e.g., rapid onset of headaches) . Animal studies suggest DNB causes reproductive harm, while TNB’s long-term effects remain unclear . Environmental Behavior: TNB’s polarity (vs. nonpolar 1,3,5-trichlorobenzene) leads to stronger sorption in burned soils, particularly at surface layers (0–10 cm) . This contrasts with TNT, which binds to organic matter but degrades more slowly.

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